molecular formula C10H10N4OS B15213105 (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime

(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime

Cat. No.: B15213105
M. Wt: 234.28 g/mol
InChI Key: DMOHZRCOWQNVRV-FUQNDXKWSA-N
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Description

(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime typically involves the reaction of acetaldehyde oxime with a suitable thiadiazole derivative. One common method includes the condensation of acetaldehyde oxime with 5-(phenylamino)-1,2,4-thiadiazole under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The thiadiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the oxime and thiadiazole functionalities makes it a promising scaffold for designing molecules with specific pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is unique due to the presence of both the oxime and thiadiazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

3-[(Z)-ethylideneamino]oxy-N-phenyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H10N4OS/c1-2-11-15-9-13-10(16-14-9)12-8-6-4-3-5-7-8/h2-7H,1H3,(H,12,13,14)/b11-2-

InChI Key

DMOHZRCOWQNVRV-FUQNDXKWSA-N

Isomeric SMILES

C/C=N\OC1=NSC(=N1)NC2=CC=CC=C2

Canonical SMILES

CC=NOC1=NSC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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